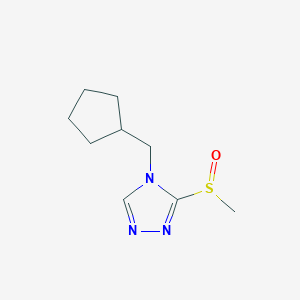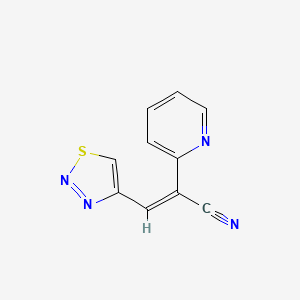
(E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile, also known as PTEN inhibitor compound III, is a chemical compound that has been studied for its potential applications in scientific research. This compound has garnered interest due to its ability to inhibit the activity of the PTEN enzyme, which is involved in regulating cell growth and division.
Mécanisme D'action
(E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile inhibits the activity of the (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile enzyme by binding to its active site. This prevents (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile from dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which is involved in signaling pathways that regulate cell growth and survival. By inhibiting (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile activity, (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile can increase levels of PIP3, which can promote cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile can increase levels of PIP3 and activate downstream signaling pathways involved in cell growth and survival. This can lead to increased cell proliferation and survival. In addition, (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile has been shown to enhance the efficacy of chemotherapy drugs in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile has the advantage of being a specific inhibitor of the (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile enzyme, which can be useful in studying the role of (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile in various biological processes. However, its effects on cell growth and survival can be variable and dependent on the cell type and context. In addition, (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile. One area of interest is its potential as an anti-cancer agent, either alone or in combination with chemotherapy drugs. Another area of interest is its role in regulating other biological processes beyond cell growth and survival, such as metabolism and immune function. Further studies are needed to fully understand the potential applications and limitations of (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile in scientific research.
Méthodes De Synthèse
The synthesis of (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile has been described in literature. One method involves the reaction of 2-bromopyridine with potassium thiocyanate to form 2-pyridinethiol, which is then reacted with 2-bromo-1,3-propadiene to form (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile. Another method involves the reaction of 2-pyridinethiol with 2-bromoacetonitrile and sodium azide to form (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile.
Applications De Recherche Scientifique
(E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile has been studied for its potential applications in scientific research. Its ability to inhibit the activity of the (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile enzyme has been of interest, as (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile is a tumor suppressor gene that is frequently mutated in cancer. Inhibition of (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile activity has been shown to promote cell growth and survival, which can contribute to cancer development. By inhibiting (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile activity, (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile may have potential as an anti-cancer agent.
Propriétés
IUPAC Name |
(E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4S/c11-6-8(5-9-7-15-14-13-9)10-3-1-2-4-12-10/h1-5,7H/b8-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTNNIUQQZMFNW-YVMONPNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=CC2=CSN=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=C\C2=CSN=N2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(3-cyclopropyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline](/img/structure/B7553347.png)
![[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B7553349.png)
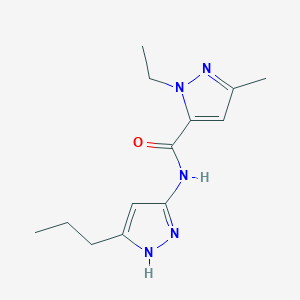
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-5-ethyl-N-methylfuran-2-carboxamide](/img/structure/B7553376.png)
![1-[[1-(2-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7553384.png)
![3,5-Dimethyl-4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7553389.png)
![1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7553392.png)
![4-[(5-Chlorothiophen-2-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7553399.png)
![2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7553405.png)
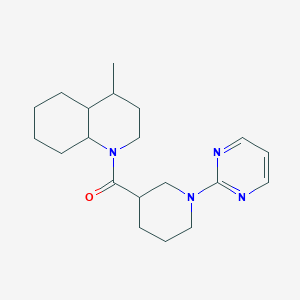
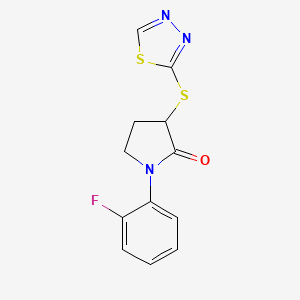
![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B7553421.png)
![4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7553426.png)
